molecular formula C37H42F2N8O4 B1679051 Posaconazole CAS No. 171228-49-2

Posaconazole

Cat. No. B1679051
M. Wt: 700.8 g/mol
InChI Key: RAGOYPUPXAKGKH-XAKZXMRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Posaconazole is a triazole antifungal drug used to prevent certain fungal infections (e.g., invasive Aspergillus or Candida infections) in patients with a weakened immune system . It is used in patients who are at high risk due to conditions such as hematopoietic stem cell transplant or blood cancers .


Synthesis Analysis

Posaconazole is synthesized from 1-(1-Bromomethyl-vinyl)-2, 4-difluoro-benzene through several reactions such as esterification, reduction, and enzymatic acetylation . The overall yield of this synthesis process is reported to be 27.7% .


Chemical Reactions Analysis

Posaconazole shows high variability in exposure within patients, between different patient populations, and between the three available formulations . The two most recent formulations (i.e., delayed-release tablet and intravenous formulation) provide higher and more stable exposure than the oral suspension .


Physical And Chemical Properties Analysis

The physical and chemical properties of Posaconazole have been studied extensively. For instance, the impact of processing methods on the physico-chemical properties of Posaconazole Amorphous Solid Dispersions has been investigated .

Scientific Research Applications

Antifungal Efficacy in Invasive Pulmonary Aspergillosis

Posaconazole, a triazole antifungal, demonstrates significant promise as primary therapy for invasive pulmonary aspergillosis. Through an in vitro model of the human alveolus and murine pharmacokinetic-pharmacodynamic data, the relationship between drug exposure and antifungal effect was investigated, highlighting the importance of the posaconazole minimum inhibitory concentration (MIC) in determining exposure-response relationships. A specific area under the concentration-time curve to MIC (AUC:MIC) ratio was associated with a notable antifungal effect, providing a potential basis for selecting posaconazole regimens in profoundly neutropenic hosts (Howard et al., 2011).

Broad-Spectrum Antifungal Activity

Posaconazole has established its position as a potent, broad-spectrum antifungal agent, exhibiting remarkable in vitro and in vivo activity against a variety of pathogens, including Candida spp., Cryptococcus neoformans, Aspergillus spp., and many others. It's particularly noted for its efficacy in severely immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy. The pharmacokinetic/pharmacodynamic profile of posaconazole, including its high protein binding and extensive distribution, underscores its utility in treating challenging fungal infections (Li et al., 2010).

Prophylaxis in Immunocompromised Patients

Posaconazole has been successfully used as a prophylactic agent during induction therapy for acute lymphoblastic leukemia (ALL), a treatment regime that often leads to neutropenia and an increased risk of invasive fungal infections. A pilot study highlighted the good tolerability of posaconazole in this context, marking it as a suitable candidate for managing the risk of fungal infections in patients undergoing intensive treatment protocols (Illmer et al., 2011).

Pharmacokinetic Variability and Optimization

Understanding the variability in posaconazole exposure and its clinical implications is crucial, especially in immunocompromised patients. Studies have identified factors that influence posaconazole pharmacokinetics, such as coadministration of certain drugs and the occurrence of clinical complications like mucositis or diarrhea. These findings are vital for devising effective strategies to optimize posaconazole absorption and ensure therapeutic efficacy (Dolton et al., 2014).

Safety And Hazards

Posaconazole can cause eye irritation, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . The “post-genomic” revolution has opened up metagenomic diagnostic approaches spanning host immunogenetics to the fungal mycobiome that have allowed better characterization of respiratory fungal disease endotypes .

properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOYPUPXAKGKH-XAKZXMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049066
Record name Posaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Posaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As a triazole antifungal agent, posaconazole exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme. This leads to the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane, and accumulation of methylated sterol precursors. This results in inhibition of fungal cell growth and ultimately, cell death., Posaconazole is a novel lipophilic antifungal triazole that inhibits cytochrome P450-dependent 14-alpha demethylase in the biosynthetic pathway of ergosterol. Inhibition of this enzyme leads to an accumulation of toxic 14-alpha methylsterols and a depletion of ergosterol, resulting in a perturbation of the function of the fungal cell membrane and blockage of cell growth and division. ..., ... The primary mechanism of action of the drug was inhibition of the parasite's sterol C-14 alpha demethylase., The in vitro activity of the novel triazole antifungal agent posaconazole was assessed in 45 laboratories against approximately 19,000 clinically important strains of yeasts and molds. The activity of posaconazole was compared with those of itraconazole, fluconazole, voriconazole, and amphotericin B against subsets of the isolates. Strains were tested utilizing Clinical and Laboratory Standards Institute broth microdilution methods using RPMI 1640 medium (except for amphotericin B, which was frequently tested in antibiotic medium 3). MICs were determined at the recommended endpoints and time intervals. Against all fungi in the database (22,850 MICs), the MIC(50) and MIC(90) values for posaconazole were 0.063 microg/ml and 1 mug/ml, respectively. MIC(90) values against all yeasts (18,351 MICs) and molds (4,499 MICs) were both 1 mug/ml. In comparative studies against subsets of the isolates, posaconazole was more active than, or within 1 dilution of, the comparator drugs itraconazole, fluconazole, voriconazole, and amphotericin B against approximately 7,000 isolates of Candida and Cryptococcus spp. Against all molds (1,702 MICs, including 1,423 MICs for Aspergillus isolates), posaconazole was more active than or equal to the comparator drugs in almost every category. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B.
Record name Posaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name POSACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Posaconazole

Color/Form

White solid

CAS RN

171228-49-2
Record name Posaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171228-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Posaconazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Posaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POSACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-172 °C
Record name POSACONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posaconazole
Reactant of Route 2
Reactant of Route 2
Posaconazole
Reactant of Route 3
Posaconazole
Reactant of Route 4
Posaconazole
Reactant of Route 5
Posaconazole
Reactant of Route 6
Reactant of Route 6
Posaconazole

Citations

For This Compound
40,400
Citations
GM Keating - Drugs, 2005 - Springer
… of posaconazole,[56] and coadministration of posaconazole … in posaconazole clearance with reductions in posaconazole C … τ of posaconazole by ≈40%, compared with posaconazole …
Number of citations: 209 link.springer.com
Y Li, U Theuretzbacher, CJ Clancy, MH Nguyen… - Clinical …, 2010 - Springer
… , posaconazole should be administered with a full meal whenever possible, to ensure optimal absorption. Posaconazole … Posaconazole is not metabolized to a significant extent through …
Number of citations: 158 link.springer.com
HA Torres, RY Hachem, RF Chemaly… - The Lancet infectious …, 2005 - thelancet.com
… In-vitro and in-vivo studies showed that posaconazole has broad-… Posaconazole is given orally two to four times daily. This … Posaconazole has shown promising clinical efficacy against …
Number of citations: 345 www.thelancet.com
RN Greenberg, K Mullane, JAH Van Burik… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… than 31 days of posaconazole. Posaconazole oral solution was well tolerated and was discontinued in only one subject due to a drug rash. Posaconazole appears promising as an oral …
Number of citations: 638 journals.asm.org
V Nagappan, S Deresinski - Clinical Infectious Diseases, 2007 - academic.oup.com
… of posaconazole with other substrates and/or inducers of this enzyme system requires caution. Posaconazole is … Currently, the major roles for posaconazole in clinical practice are as …
Number of citations: 254 academic.oup.com
DS Schiller, HB Fung - Clinical therapeutics, 2007 - Elsevier
… Posaconazole, a structural analogue of itraconazole that was approved for marketing in the … pharmacology, efficacy, and tolerability of posaconazole when used for the prophylaxis and …
Number of citations: 181 www.sciencedirect.com
L Chen, EHJ Krekels, PE Verweij, JB Buil, CAJ Knibbe… - Drugs, 2020 - Springer
… posaconazole exposure achieved with the regimen for these formulations. The higher systemic availability of posaconazole … the current knowledge on posaconazole pharmacokinetics, …
Number of citations: 93 link.springer.com
JAH van Burik, RS Hare, HF Solomon… - Clinical Infectious …, 2006 - academic.oup.com
To evaluate the activity of posaconazole for treatment of zygomycosis, a disease for which therapeutic options are limited, we conducted a retrospective study including 91 patients with …
Number of citations: 703 academic.oup.com
S Leung, MN Poulakos, J Machin - Pharmacy, 2015 - mdpi.com
Posaconazole (PCZ) is a relatively new addition to the azole antifungals. It has fungicidal activities against Aspergillus fumigatus, Blastomyces dermatitidis, selected Candida species, …
Number of citations: 26 www.mdpi.com
AH Groll, TJ Walsh - Expert review of anti-infective therapy, 2005 - Taylor & Francis
Posaconazole is a novel lipophilic antifungal triazole that inhibits … In vitro, posaconazole has potent and broad-spectrum activity … Posaconazole is available as an oral suspension and …
Number of citations: 128 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.